Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate
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Overview
Description
Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a pyridazinone ring substituted with a dimethylamino group and a butanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed for the direct and sustainable synthesis of esters, providing a more efficient and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Ethyl acetate: Another ester with comparable chemical properties and applications.
Methyl butyrate: An ester with a similar structure and fragrance properties.
Uniqueness
Methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate is unique due to the presence of the pyridazinone ring and the dimethylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-9(11(16)17-4)14-10(15)6-8(7-12-14)13(2)3/h6-7,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQDVWMOHSMQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C(=O)C=C(C=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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